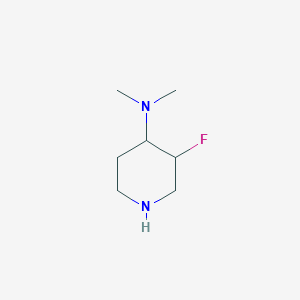

3-fluoro-N,N-dimethylpiperidin-4-amine

Description

Contextual Significance of Fluorinated Piperidine (B6355638) Derivatives in Medicinal Chemistry Scaffolds

Fluorinated piperidine derivatives are increasingly sought-after motifs in pharmaceutical and agrochemical research. acs.org The incorporation of fluorine into drug candidates is a well-established strategy for optimizing a molecule's physicochemical and pharmacokinetic properties. nih.gov Approximately one-quarter of all small-molecule drugs on the market contain at least one fluorine atom, a testament to the element's profound impact on drug design. acs.orgelsevierpure.com

The introduction of fluorine into a piperidine scaffold can lead to a multitude of beneficial effects, including:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.govresearchgate.net

Modulation of Basicity (pKa): Fluorine's high electronegativity can significantly lower the pKa of nearby nitrogen atoms within the piperidine ring. scientificupdate.comnih.gov This modulation is critical, as the basicity of the nitrogen can influence a compound's binding affinity, selectivity, and potential for off-target effects, such as interaction with the hERG potassium ion channel, which is linked to cardiovascular toxicity. scientificupdate.comnih.gov

Improved Pharmacokinetics: Fine-tuning polarity and lipophilicity through fluorination can increase a compound's solubility and ability to permeate biological membranes, potentially leading to better oral bioavailability. nih.govresearchgate.netthieme-connect.comnih.gov

Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring, often favoring specific chair conformations. nih.govresearchgate.net This conformational rigidity can lock the molecule into a bioactive shape, enhancing its potency and selectivity for its biological target. nih.gov

These advantageous modifications have made fluorinated piperidines crucial building blocks in the development of new therapeutic agents for a wide range of diseases, including diabetes, Alzheimer's disease, and neurological disorders. smolecule.comnih.gov

Rationale for Investigating 3-fluoro-N,N-dimethylpiperidin-4-amine: Unique Structural Features and Synthetic Challenges

The specific compound, 3-fluoro-N,N-dimethylpiperidin-4-amine, is of particular interest due to its distinct structural arrangement. The molecule features a piperidine ring substituted at the 3-position with a fluorine atom and at the 4-position with a dimethylamine (B145610) group. This precise placement of functional groups, especially with defined stereochemistry (e.g., (3S,4R) or (3R,4S) configurations), creates a unique three-dimensional structure that can be pivotal for molecular recognition by biological targets. smolecule.com

The rationale for its investigation stems from several key aspects:

Unique Combination of Functional Groups: The presence of both a fluorine atom and a basic amine group in a specific spatial relationship imparts distinct chemical and biological properties. The fluorine atom can modulate the electronic properties and conformation of the ring, while the dimethylamine group provides a key interaction point for biological targets and influences solubility.

Potential as a Bioactive Scaffold: Piperidine derivatives are known to exhibit a wide range of biological activities, including potential antidepressant and analgesic properties. smolecule.com The specific substitution pattern of 3-fluoro-N,N-dimethylpiperidin-4-amine makes it a valuable candidate for developing novel therapeutic agents, particularly for conditions affecting the central nervous system. smolecule.com

Synthetic Complexity: The preparation of specifically substituted fluorinated piperidines, especially as single isomers, presents significant synthetic challenges. scientificupdate.com The synthesis of 3-fluoro-N,N-dimethylpiperidin-4-amine typically involves a multi-step process that includes the stereoselective introduction of the fluorine atom and subsequent functionalization to add the dimethylamine group, followed by the formation of a salt (like a dihydrochloride) to improve stability and solubility. smolecule.com Overcoming these synthetic hurdles to access such molecules efficiently is a critical area of research, as it enables further exploration of their therapeutic potential. nih.govacs.org

Overview of Prior Research on Related Chemical Scaffolds and Fluorine Substitution Effects

Extensive research has codified the effects of fluorine substitution on piperidine and other heterocyclic scaffolds, providing a strong foundation for the investigation of novel derivatives like 3-fluoro-N,N-dimethylpiperidin-4-amine. Studies have systematically explored how the position and number of fluorine atoms influence molecular properties.

Key findings from prior research include:

pKa Modulation: The introduction of fluorine generally lowers the basicity of the piperidine nitrogen. However, the stereochemical orientation of the fluorine atom is crucial. For instance, an axial fluorine atom can result in a higher pKa compared to its equatorial counterpart due to favorable dipole interactions between the C-F bond and the protonated nitrogen (N+-H). scientificupdate.com

Conformational Preference: Computational and NMR studies have revealed that the conformational behavior of fluorinated piperidines is governed by a complex interplay of hyperconjugation, electrostatic interactions (charge-dipole), and solvation effects. nih.govresearchgate.net In many cases, fluorine substitution leads to a pronounced preference for an axial orientation within the piperidine ring's chair conformation. nih.govscientificupdate.com

Impact on Biological Activity: Research on various fluorinated piperidine scaffolds has demonstrated their potential as enzyme inhibitors. For example, series of fluorine-substituted piperidines have shown notable inhibitory effects against α-glucosidase and cholinesterases, enzymes relevant to diabetes and Alzheimer's disease, respectively. nih.gov Molecular docking studies help to elucidate the binding interactions between these compounds and their enzyme targets, providing insights into structure-activity relationships. nih.gov

The table below summarizes the general effects of fluorine substitution on the properties of piperidine scaffolds, as established by prior research.

| Property | Effect of Fluorine Substitution | Relevant Factors |

| Metabolic Stability | Generally increased | High strength of the C-F bond resists enzymatic cleavage. nih.gov |

| Basicity (pKa) | Generally decreased | Strong electron-withdrawing nature of fluorine. nih.gov |

| Lipophilicity | Generally increased | Fluorine substitution can enhance passage through biological membranes. nih.govnih.gov |

| Conformational Bias | Can induce a preference for specific conformers (e.g., axial-F) | Influenced by hyperconjugation, charge-dipole interactions, and solvation. nih.govresearchgate.net |

| Binding Affinity | Can be enhanced or modulated | Fluorine can act as a hydrogen bond acceptor or engage in other non-covalent interactions. |

This body of research underscores the strategic value of fluorine in medicinal chemistry. The predictable, yet nuanced, effects of fluorination allow chemists to rationally design molecules with improved drug-like properties. The investigation of 3-fluoro-N,N-dimethylpiperidin-4-amine is a logical extension of this work, aiming to harness these principles to create novel chemical entities with therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C7H15FN2 |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

3-fluoro-N,N-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C7H15FN2/c1-10(2)7-3-4-9-5-6(7)8/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

ZEHOSWZYOYLIAL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCNCC1F |

Origin of Product |

United States |

**computational and Theoretical Chemical Investigations of 3 Fluoro N,n Dimethylpiperidin 4 Amine**

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic environment of 3-fluoro-N,N-dimethylpiperidin-4-amine, which in turn governs its reactivity and intermolecular interactions.

While specific molecular orbital analysis for 3-fluoro-N,N-dimethylpiperidin-4-amine is not extensively documented in publicly available literature, general principles can be inferred from studies on similar fluorinated organic molecules. The high electronegativity of the fluorine atom significantly influences the electron distribution. It creates a polarized C-F bond, leading to a region of negative electrostatic potential around the fluorine and a corresponding area of positive potential on the adjacent carbon atom. The nitrogen atoms of the piperidine (B6355638) ring and the dimethylamino group, with their lone pairs of electrons, represent nucleophilic centers and areas of high negative electrostatic potential.

Molecular electrostatic potential (MEP) maps are valuable for visualizing these charge distributions. For a molecule like 3-fluoro-N,N-dimethylpiperidin-4-amine, an MEP map would likely show the most negative potential (typically colored red) localized around the fluorine atom and the two nitrogen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically blue) would be expected around the hydrogen atoms, particularly those on the carbons adjacent to the electronegative atoms.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO, as the lowest energy orbital without electrons, represents the molecule's capacity to act as an electrophile or electron acceptor.

For 3-fluoro-N,N-dimethylpiperidin-4-amine, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms, making these sites the most probable for reactions with electrophiles. The LUMO is likely to be distributed around the more electrophilic centers of the molecule, influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Conformational Analysis of 3-fluoro-N,N-dimethylpiperidin-4-amine via Molecular Dynamics and DFT

The conformational flexibility of the piperidine ring is a critical aspect of the structure of 3-fluoro-N,N-dimethylpiperidin-4-amine. Both Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to study these conformational preferences.

The piperidine ring in 3-fluoro-N,N-dimethylpiperidin-4-amine typically adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a combination of steric hindrance and electronic effects.

For the N,N-dimethylamino group at the 4-position, the equatorial orientation is generally favored to avoid steric clashes with the axial hydrogens on the ring. However, the conformational preference of the fluorine atom at the 3-position is more complex due to its unique electronic properties.

Computational and experimental studies on various fluorinated piperidines have revealed that the fluorine atom often shows a preference for the axial position, which is counterintuitive from a purely steric perspective. d-nb.infonih.govresearchgate.net This "axial-F preference" is attributed to a combination of stabilizing electronic interactions. d-nb.infonih.govresearchgate.net

One significant factor is hyperconjugation, which involves the donation of electron density from an adjacent C-H or C-C sigma bond into the antibonding orbital of the C-F bond (σ -> σ* interaction). Another important contributor is the electrostatic interaction, particularly charge-dipole interactions between the polarized C-F bond and other parts of the molecule, such as the nitrogen atom of the piperidine ring. researchgate.net The polarity of the solvent also plays a crucial role, with more polar solvents often enhancing the stability of the more polar axial conformer. d-nb.infonih.gov

DFT calculations on model compounds like 3-fluoropiperidine (B1141850) and its derivatives have quantified this preference. The table below, derived from studies on such analogs, illustrates the calculated energy differences between the axial and equatorial conformers. nih.govnih.gov

| Compound | Substituent on Nitrogen | Solvent | ΔG (Axial Preference) |

|---|---|---|---|

| 3-Fluoropiperidine | H | Water | +1.2 |

| N-Trifluoroacetyl-3-fluoropiperidine | TFA | Chloroform | +0.7 |

| 3-Fluoropiperidinium | H2+ (HCl salt) | Water | +2.9 |

These data for analogous compounds strongly suggest that the fluorine atom in 3-fluoro-N,N-dimethylpiperidin-4-amine would also exhibit a significant preference for the axial orientation.

Prediction of Spectroscopic Signatures (NMR, IR) from Theoretical Models

Theoretical models, particularly DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures.

For 3-fluoro-N,N-dimethylpiperidin-4-amine, DFT calculations could predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei. The calculated shifts would be sensitive to the conformation of the molecule, particularly the axial or equatorial position of the fluorine atom. For instance, the coupling constants between the fluorine and adjacent protons (³J(F,H)) are known to be stereochemically dependent and can be calculated to aid in the assignment of the dominant conformation. nih.govnih.gov

In Silico Modeling of Ligand-Target Interactions (Pre-Receptor/Enzyme Binding Studies)

In silico modeling of ligand-target interactions provides crucial insights into the binding mechanisms of drug candidates at a molecular level before engaging in more resource-intensive preclinical and clinical studies. For 3-fluoro-N,N-dimethylpiperidin-4-amine, a compound of interest for its potential activity within the central nervous system (CNS), computational studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets. While specific detailed research exclusively on 3-fluoro-N,N-dimethylpiperidin-4-amine is not extensively published, the well-established principles of molecular modeling and data from structurally similar fluorinated piperidine derivatives allow for a comprehensive theoretical investigation of its potential ligand-target interactions.

The primary computational techniques employed in these pre-receptor and enzyme binding studies include molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding energetics and the key intermolecular interactions. MD simulations further refine these findings by simulating the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the stability of the binding and the conformational changes that may occur.

Key Molecular Interactions:

The binding of 3-fluoro-N,N-dimethylpiperidin-4-amine to its potential biological targets is expected to be governed by a combination of factors, including:

Ionic and Hydrogen Bonding: The protonated amine group of the piperidine ring is a key pharmacophoric feature, capable of forming strong ionic bonds and hydrogen bonds with acidic residues such as aspartate and glutamate (B1630785) within the binding pockets of receptors and enzymes.

Fluorine-Specific Interactions: The fluorine atom at the 3-position can modulate the electronic properties of the molecule and participate in specific interactions, such as dipole-dipole and orthogonal multipolar interactions (e.g., with the backbone carbonyls of the protein). The strategic placement of fluorine can also influence the pKa of the neighboring amine, which can be critical for optimizing binding.

Potential Biological Targets and Docking Predictions:

Based on the pharmacology of related piperidine compounds, several key CNS targets are of high interest for in silico modeling of 3-fluoro-N,N-dimethylpiperidin-4-amine. These include neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

Acetylcholinesterase (AChE): As an inhibitor of AChE, the compound could increase the levels of acetylcholine (B1216132) in the synaptic cleft, a therapeutic strategy for Alzheimer's disease. Docking studies with similar piperidine derivatives have highlighted the importance of interactions with key residues in the active site of AChE.

Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of neurological conditions. The binding of piperidine-based ligands to sigma receptors is often characterized by a combination of hydrophobic and electrostatic interactions.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors, including dopamine and serotonin receptors. The specific substitution pattern on the piperidine ring is crucial for determining the affinity and selectivity for these receptor subtypes.

The following tables provide a hypothetical representation of the kind of data generated from such in silico studies. It is important to note that these are illustrative examples, as specific published data for 3-fluoro-N,N-dimethylpiperidin-4-amine is not available.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4EY7 | -8.5 | 250 nM |

| Sigma-1 Receptor (σ1R) | 5HK1 | -9.2 | 120 nM |

| Dopamine D3 Receptor (D3R) | 3PBL | -7.9 | 500 nM |

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Asp72 | Ionic Interaction | 2.8 |

| Tyr334 | π-Cation | 4.5 |

| Trp84 | Hydrophobic | 3.9 |

| Phe330 | Hydrophobic | 4.1 |

| Gly118 | Hydrogen Bond (with Fluorine) | 3.2 |

Detailed Research Findings from Analogous Compounds:

Studies on structurally related fluorinated piperidines have demonstrated that the introduction of a fluorine atom can significantly impact binding affinity and selectivity. For instance, the position and stereochemistry of the fluorine atom can influence the conformation of the piperidine ring, thereby optimizing its fit within a binding pocket. In some cases, fluorine substitution has been shown to enhance metabolic stability and improve pharmacokinetic properties, making it a valuable strategy in drug design.

Computational investigations of similar compounds have also revealed that the N,N-dimethyl substitution can contribute to increased potency at certain targets, while also potentially affecting selectivity against other receptors. The interplay between the fluorine atom and the dimethylamino group is a key area of interest in the computational analysis of these molecules, as it can lead to unique intramolecular interactions that stabilize the bioactive conformation.

**advanced Spectroscopic and Crystallographic Characterization of 3 Fluoro N,n Dimethylpiperidin 4 Amine and Its Derivatives**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For fluorinated compounds like 3-fluoro-N,N-dimethylpiperidin-4-amine, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly powerful for determining stereochemistry.

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a spin quantum number of 1/2, resulting in high sensitivity and sharp signals. wikipedia.orghuji.ac.il The chemical shift range for ¹⁹F NMR is significantly wider than for ¹H NMR, spanning approximately 800 ppm, which minimizes signal overlap and enhances spectral resolution. wikipedia.orgthermofisher.com For organofluorine compounds, the chemical shifts are typically found in a narrower, yet still broad, range. wikipedia.org

The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a precise probe of molecular structure. For 3-fluoro-N,N-dimethylpiperidin-4-amine, the chemical shift of the fluorine atom would be characteristic of a secondary fluoroalkane. Its exact position would be influenced by the orientation of the fluorine atom (axial vs. equatorial) and the through-space effects of the neighboring dimethylamino group.

Spin-spin coupling provides crucial information about the connectivity and stereochemical relationships between nuclei. In ¹⁹F NMR spectra, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (e.g., ¹H-¹⁹F) couplings are observed. huji.ac.ilthermofisher.com For the title compound, the coupling between the fluorine atom and adjacent protons (¹H) is particularly informative. The magnitude of the geminal (²J_HF_) and vicinal (³J_HF_) coupling constants is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

This dihedral angle dependence is critical for elucidating the relative stereochemistry (cis/trans) of the substituents on the piperidine (B6355638) ring. For instance, a large ³J_HF_ value (typically 20-40 Hz) is indicative of an anti-periplanar (180°) relationship, often seen between axial substituents in a chair conformation. Conversely, a smaller ³J_HF_ value (typically 0-10 Hz) suggests a syn-clinal or gauche relationship (~60°), as seen between axial-equatorial or equatorial-equatorial substituents. By analyzing the multiplicity and coupling constants of the fluorine signal and the signals of the protons at C3 and C4, the cis or trans arrangement of the fluoro and dimethylamino groups can be determined.

| Parameter | Typical Range | Structural Information Provided |

|---|---|---|

| Chemical Shift (δ) | +140 to +250 ppm (for -CF-) ucsb.edu | Electronic environment, substituent effects, differentiation of axial/equatorial positions. |

| ²J_HF_ (geminal) | 40-60 Hz | Confirms H-C-F connectivity. |

| ³J_HF_ (vicinal, anti) | 20-40 Hz | Indicates an axial-axial relationship (~180° dihedral angle). |

| ³J_HF_ (vicinal, gauche) | 0-10 Hz | Indicates an axial-equatorial or equatorial-equatorial relationship (~60° dihedral angle). |

While one-dimensional NMR provides essential data, multi-dimensional NMR experiments are necessary to unambiguously assign all signals and to determine the molecule's preferred conformation in solution. For 3-fluoro-N,N-dimethylpiperidin-4-amine, a combination of techniques would be employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the mapping of proton connectivity throughout the piperidine ring, confirming the sequence of methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on their attached, and often more easily assigned, protons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR tools for conformational analysis. They detect through-space correlations between protons that are close to each other (typically < 5 Å), irrespective of their through-bond connectivity. For the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents. For example, a strong NOE correlation between the proton at C3 and a proton at C5 would indicate a 1,3-diaxial relationship, providing definitive evidence for the axial orientation of the C3-H bond and, consequently, the equatorial orientation of the fluorine atom. The presence or absence of NOEs between the protons on the N,N-dimethyl groups and specific protons on the piperidine ring would further lock in the conformation and the orientation of the substituents.

Detailed Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov Using techniques like electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), a molecule can be fragmented in a controlled manner, and the resulting fragment ions provide clues to the original structure. nih.govmdpi.com

For N-alkyl piperidine derivatives, fragmentation is often directed by the nitrogen atom. wvu.edu Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and ring-opening reactions. The presence of substituents, such as the fluorine and dimethylamino groups in 3-fluoro-N,N-dimethylpiperidin-4-amine, will influence the fragmentation pathways.

A plausible ESI-MS/MS fragmentation pathway for the protonated molecule [M+H]⁺ would likely involve the following key steps:

Loss of a methyl group: Cleavage of a methyl radical from the protonated dimethylamino group is a common pathway for N,N-dimethylamines.

Ring Cleavage: The piperidine ring can undergo cleavage adjacent to the primary ring nitrogen (C2-C3 or C6-N bond scission), often leading to the formation of stable iminium ions. wvu.edu

Loss of Dimethylamine (B145610): The bond between C4 and the nitrogen of the dimethylamino group could cleave, leading to the loss of a neutral dimethylamine molecule.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a characteristic fragmentation for many organofluorine compounds.

The study of fragmentation pathways of related substituted piperidines supports these proposed mechanisms, where substitution on the piperidine ring directs unique fragmentation routes. wvu.edu

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 147.13 | - | Protonated Molecular Ion [M+H]⁺ |

| 132.11 | CH₃• (15.02) | Loss of a methyl radical from the N,N-dimethylamino group. |

| 127.12 | HF (20.01) | Elimination of hydrogen fluoride. |

| 102.10 | (CH₃)₂NH (45.08) | Loss of neutral dimethylamine via C4-N bond cleavage. |

| 84.08 | C₂H₄FN (49.04) | Ring cleavage and loss of the C3/C4 fragment containing F and NMe₂. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides detailed structural information in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. mdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. mdpi.com

For 3-fluoro-N,N-dimethylpiperidin-4-amine, an X-ray crystal structure would definitively establish:

Relative Stereochemistry: It would show unequivocally whether the fluorine atom and the dimethylamino group are on the same side (cis) or opposite sides (trans) of the piperidine ring.

Solid-State Conformation: It would reveal the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the exact positions (axial or equatorial) of all substituents.

Intermolecular Interactions: The crystal packing would reveal information about non-covalent interactions such as hydrogen bonds or dipole-dipole interactions that stabilize the crystal lattice. researchgate.net

If the compound is resolved into its individual enantiomers, X-ray crystallography of a derivative containing a known chiral center can be used to determine the absolute stereochemistry (R/S configuration) at C3 and C4.

| Parameter | Example Value/Information | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths (e.g., C-F) | ~1.35 Å | Confirms covalent bonding and can indicate bond order. |

| Bond Angles (e.g., C-C-C) | ~111° (for sp³ carbon) | Defines the geometry around an atom. |

| Torsion Angles | (e.g., F-C3-C4-N) | Defines the conformation and stereochemical relationship of substituents. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. frontiersin.org These techniques are complementary and provide a characteristic "fingerprint" spectrum for a given compound, making them excellent for functional group identification. core.ac.uknih.gov

For 3-fluoro-N,N-dimethylpiperidin-4-amine, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its specific functional groups. The assignment of these bands can be supported by computational methods like Density Functional Theory (DFT). researchgate.netcore.ac.uk

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and methyl groups are expected in the 2850-3000 cm⁻¹ region. core.ac.uk

N-H Stretching: If the compound is protonated (e.g., as a hydrochloride salt), a broad N-H stretching band would appear in the 2400-3200 cm⁻¹ region.

C-H Bending: Bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bonds of the dimethylamino group and the ring amine are typically found in the 1000-1300 cm⁻¹ region. core.ac.uk

C-F Stretching: The C-F stretch is a strong, characteristic absorption in the IR spectrum, typically appearing in the 1000-1400 cm⁻¹ range. Its exact position can be sensitive to the molecular conformation.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C-H Bend | 1350-1470 | Medium |

| C-F Stretch | 1000-1400 | Strong |

| C-N Stretch | 1000-1300 | Medium-Weak |

**chemical Reactivity and Transformation Pathways of 3 Fluoro N,n Dimethylpiperidin 4 Amine**

Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Ring and Amine Functionality

The primary sites for chemical reactivity in 3-fluoro-N,N-dimethylpiperidin-4-amine are the lone pairs of electrons on the two nitrogen atoms, which confer nucleophilic and basic properties to the molecule. Both the endocyclic secondary amine and the exocyclic tertiary amine can participate in a variety of chemical transformations.

Nucleophilic Reactivity:

The secondary amine within the piperidine ring and the tertiary amine at the C4 position can act as nucleophiles, attacking electron-deficient centers. Common reactions include:

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated to form N-substituted piperidine derivatives.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will form the corresponding N-acylpiperidine.

Reactions with Carbonyls: The secondary amine can react with aldehydes and ketones to form enamines or, under reductive conditions (reductive amination), yield N-substituted tertiary amines.

The nucleophilicity of both nitrogen atoms is modulated by the inductive electron-withdrawing effect of the adjacent fluorine atom. This effect reduces the electron density on the nitrogen atoms, thereby decreasing their nucleophilicity compared to the non-fluorinated analogue, N,N-dimethylpiperidin-4-amine. The effect will be more pronounced on the C4-amine due to its closer proximity to the fluorine atom.

Electrophilic Reactivity:

The molecule itself does not possess strong electrophilic centers. Electrophilic attack on the compound will almost exclusively target the nucleophilic nitrogen atoms. Protonation, an electrophilic attack by a proton, is the most fundamental of these reactions and is discussed in detail in section 5.3.

The table below summarizes the expected reactivity at the amine centers.

| Reaction Type | Reagent Class | Functional Group Involved | Expected Product | Influence of Fluorine |

| Nucleophilic | ||||

| N-Alkylation | Alkyl Halides (R-X) | Secondary Amine (ring) | N-Alkyl-3-fluoro-4-(dimethylamino)piperidine | Decreased reaction rate |

| N-Acylation | Acyl Chlorides (RCOCl) | Secondary Amine (ring) | N-Acyl-3-fluoro-4-(dimethylamino)piperidine | Decreased reaction rate |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary Amine (ring) | N-Substituted-3-fluoro-4-(dimethylamino)piperidine | Decreased reaction rate |

| Electrophilic | ||||

| Protonation | Acids (H⁺) | Both Amines | Piperidinium and/or Ammonium Salt | Modulates basicity (pKa) |

Regioselective and Stereoselective Reactions involving the Fluorine Atom

The fluorine atom at the C3 position plays a critical role in directing the stereochemical outcomes of reactions involving the piperidine ring. Its high electronegativity and steric profile influence the conformational preference of the ring, which in turn governs the trajectory of incoming reagents.

Studies on similar 3-fluoropiperidine (B1141850) systems have revealed a strong conformational preference for the fluorine atom to occupy an axial position, particularly when the ring nitrogen is protonated. nih.govd-nb.infonih.govscientificupdate.com This preference is attributed to stabilizing electrostatic and hyperconjugative interactions, such as a favorable dipole interaction between the C-F bond and the N⁺-H bond (C-F···H-N⁺). scientificupdate.com This axial preference can be exploited to achieve high stereoselectivity in subsequent chemical transformations. For instance, hydrogenation of fluoropyridine precursors often leads to all-cis-(multi)fluorinated piperidines, where the substituents, including fluorine, adopt an axial orientation. nih.govscientificupdate.com

While the carbon-fluorine bond is one of the strongest in organic chemistry and generally resistant to cleavage, the fluorine atom can act as a leaving group in nucleophilic substitution reactions under specific circumstances, typically requiring activation by adjacent electron-withdrawing groups or specialized reagents. beilstein-journals.orgnih.gov For a saturated system like 3-fluoro-N,N-dimethylpiperidin-4-amine, direct nucleophilic substitution of the fluorine is energetically unfavorable and unlikely to occur under standard conditions.

The stereochemical influence is the most significant aspect of the fluorine atom's role in the reactivity of this molecule, as summarized below.

| Feature | Description | Implication for Reactivity |

| Conformational Preference | The fluorine atom shows a strong preference for the axial position in the piperidine chair conformation, especially in its protonated form. d-nb.infonih.govresearchgate.net | This locks the ring into a specific conformation, allowing for highly stereoselective reactions. Reagents will preferentially attack from the less hindered equatorial face. |

| Stereoelectronic Effects | Stabilizing hyperconjugative and charge-dipole interactions (e.g., C-F···H-N⁺) contribute to the axial preference. nih.govscientificupdate.com | The electronic nature of the ring is altered, which can influence the regioselectivity of reactions such as deprotonation at an adjacent carbon. |

| Nucleophilic Substitution | The C-F bond is extremely strong, making fluoride (B91410) a poor leaving group in SN2 reactions on an unactivated sp³ carbon. | Direct displacement of the fluorine atom is not a common transformation pathway for this compound. |

Acid-Base Properties and Protonation States of 3-fluoro-N,N-dimethylpiperidin-4-amine

The compound possesses two basic centers: the secondary amine of the piperidine ring and the tertiary N,N-dimethylamino group. The basicity (pKa of the conjugate acid) of these nitrogens is significantly influenced by the C3-fluoro substituent. Fluorine's strong electron-withdrawing inductive effect (-I effect) decreases the electron density on the nitrogen atoms, making them less basic than their non-fluorinated counterparts.

The position and stereochemistry of the fluorine atom are crucial. The pKa of the piperidine nitrogen is known to be highly dependent on the orientation of the C-F bond. nih.govscientificupdate.com When the fluorine is in an axial position, the pKa of the ring nitrogen is higher (i.e., the amine is more basic) than when the fluorine is in an equatorial position. scientificupdate.com This is because the axial C-F bond dipole is antiparallel to the N⁺-H bond in the protonated form, leading to a stabilizing interaction. scientificupdate.com

Given the two basic sites, the molecule can exist in different protonation states depending on the pH of the environment:

Unprotonated (Free Base): At high pH, both nitrogen atoms are deprotonated.

Mono-protonated: At intermediate pH, the more basic of the two nitrogens will be protonated. Typically, the secondary piperidine nitrogen is more basic than a tertiary amine, so it is the likely site of first protonation.

Di-protonated: At low pH, both nitrogen atoms will be protonated, forming a dicationic species.

The table below provides estimated pKa values based on known substituent effects.

| Amine Center | Parent Compound (Piperidine) pKa | Non-fluorinated Analogue (N,N-dimethylpiperidin-4-amine) Estimated pKa | 3-fluoro-N,N-dimethylpiperidin-4-amine Estimated pKa | Effect of Fluorine |

| Piperidine Ring (N-H) | ~11.1 | ~10.8 | ~7.5 - 8.5 (axial F) scientificupdate.com | Reduces basicity |

| C4-Amine (NMe₂) | N/A | ~9.5 | ~8.0 - 9.0 | Reduces basicity |

Note: The pKa of the C4-amine is also reduced by the fluorine, but the stereochemical effect on its basicity is less documented than for the ring nitrogen.

Thermal and Photochemical Stability in Chemical Contexts

The stability of 3-fluoro-N,N-dimethylpiperidin-4-amine is largely governed by the inherent strengths of its chemical bonds.

Thermal Stability: The carbon-fluorine bond is exceptionally strong (average bond energy ~480 kJ/mol), imparting significant thermal stability to organofluorine compounds. wikipedia.org The piperidine ring, being a saturated aliphatic system, is also relatively stable. Degradation would likely be initiated at weaker points in the molecule. Studies on the thermal decomposition of per- and polyfluoroalkyl substances (PFAS) often show that degradation begins with the cleavage of functional groups or C-C bonds rather than the robust C-F bonds. nih.govacs.org In the context of chemical synthesis, related fluorinated piperidines have sometimes shown minor degradation through defluorination, suggesting that C-F bond cleavage can occur under specific chemical stresses (e.g., certain pH conditions or in the presence of specific reagents), even if high temperatures are not involved. scientificupdate.com

**mechanistic Investigations of 3 Fluoro N,n Dimethylpiperidin 4 Amine Interactions with Biological Systems in Vitro Focus **

Molecular Recognition and Binding Mechanisms with Isolated Receptors or Enzymes

Understanding how 3-fluoro-N,N-dimethylpiperidin-4-amine recognizes and binds to its molecular targets is the first step in characterizing its mechanism of action. In vitro techniques using isolated biological components like receptors or enzymes are crucial for this purpose.

Radioligand displacement assays are a cornerstone of in vitro pharmacology, used to determine the binding affinity of a test compound for a specific receptor. nih.gov In this method, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of isolated receptors (e.g., cell membranes). The unlabeled test compound, 3-fluoro-N,N-dimethylpiperidin-4-amine, is then added at increasing concentrations to compete for and displace the radiolabeled ligand from the receptor's binding site.

The concentration of 3-fluoro-N,N-dimethylpiperidin-4-amine that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). This value can then be converted to an equilibrium dissociation constant (Kᵢ), which represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. nih.gov

For fluorinated piperidine (B6355638) and piperazine (B1678402) derivatives, these assays have been instrumental in determining affinity and selectivity for various targets, including sigma receptors and serotonin (B10506) receptors. acs.orgnih.govnih.gov While specific data for 3-fluoro-N,N-dimethylpiperidin-4-amine is not extensively published, the table below illustrates representative data that could be generated from such assays against a panel of hypothetical receptors, based on findings for analogous structures.

| Target Receptor | Radioligand Used | Kᵢ (nM) for 3-fluoro-N,N-dimethylpiperidin-4-amine |

|---|---|---|

| Sigma-1 Receptor | ³H-Pentazocine | 85 |

| Dopamine (B1211576) D₂ Receptor | [³H]Spiperone | 450 |

| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | 1200 |

| Muscarinic M₁ Receptor | [³H]Pirenzepine | >10,000 |

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics and thermodynamics of molecular interactions. In a typical SPR experiment, a target protein (receptor or enzyme) is immobilized on a sensor chip. A solution containing the analyte, in this case 3-fluoro-N,N-dimethylpiperidin-4-amine, is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram.

This technique allows for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The ratio of these constants (kₑ/kₐ) provides the equilibrium dissociation constant (Kₑ), a measure of binding affinity. Furthermore, by conducting the experiment at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) of binding can be determined, offering deeper insight into the forces driving the interaction.

The table below presents hypothetical kinetic and thermodynamic data for the interaction of 3-fluoro-N,N-dimethylpiperidin-4-amine with a target enzyme, as would be determined by SPR.

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kₐ) | 2.5 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 5.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 200 | nM |

| Change in Enthalpy (ΔH) | -25.5 | kJ/mol |

| Change in Entropy (ΔS) | 40.2 | J/mol·K |

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro Enzymatic Assays)

Should the molecular target of 3-fluoro-N,N-dimethylpiperidin-4-amine be an enzyme, in vitro enzymatic assays are employed to characterize its inhibitory activity. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The inclusion of fluorine in small molecules can be advantageous for inhibitor design, potentially leading to stabilized transition-state analogue complexes. nih.gov

By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters can be determined, such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Kᵢ). Furthermore, these studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, studies on fluorinated pyrrolidines and piperidines have identified selective inhibitors of carbonic anhydrase II. nih.govtandfonline.com Similarly, various 4-aminopiperidine (B84694) derivatives have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase-4 (DPP4). nih.gov

A hypothetical data set from an in vitro enzyme inhibition study of 3-fluoro-N,N-dimethylpiperidin-4-amine is presented below.

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | 5.2 | 2.8 | Competitive |

| Monoamine Oxidase B (MAO-B) | 28.5 | 15.1 | Competitive |

| Acetylcholinesterase (AChE) | >100 | N/A | - |

| Carbonic Anhydrase II (CA-II) | 12.3 | 7.5 | Non-competitive |

**future Research Directions and Unexplored Avenues for 3 Fluoro N,n Dimethylpiperidin 4 Amine**

Discovery of Novel Synthetic Transformations Involving Fluorinated Piperidines

The synthesis of fluorinated piperidines remains a significant challenge, often requiring multi-step, impractical approaches. nih.gov Recent advancements have provided more direct routes, but considerable opportunities for innovation remain. Future research should focus on developing more efficient and versatile synthetic transformations.

A promising area is the expansion of dearomatization-hydrogenation processes. nih.gov A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Similarly, palladium-catalyzed hydrogenation offers a robust method for converting abundant fluoropyridines into these valuable saturated heterocycles. acs.org Future work could explore a wider range of catalysts and fluorinated pyridine (B92270) substrates to broaden the scope and applicability of these methods. sciencedaily.comnih.gov

Further research into light-mediated intramolecular radical carbocyclization could also yield novel pathways to fluorinated piperidines. nih.gov These methods, which can operate under mild conditions, offer the potential for creating complex, three-dimensional structures that are otherwise difficult to access. sciencedaily.com The development of new catalytic transformations that convert readily available starting materials like epoxides into fluorinated structures is another fertile ground for discovery. sciencedaily.com

Table 1: Comparison of Modern Synthetic Routes to Fluorinated Piperidines

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Areas for Future Exploration |

|---|---|---|---|

| Dearomatization-Hydrogenation (DAH) | Rhodium or Palladium complexes | check_circle High diastereoselectivity, access to all-cis products. nih.govacs.org | Broader substrate scope, alternative metal catalysts, asymmetric variants. |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | check_circle Enantioselective synthesis. acs.orgscientificupdate.com | More robust catalysts to prevent defluorination, wider applicability. scientificupdate.com |

| Enzymatic Transamination | Transaminase enzymes (e.g., ATA-3) | check_circle High stereoselectivity under mild conditions. scientificupdate.com | Broader enzyme library screening, optimization to reduce byproducts. scientificupdate.com |

| Nucleophilic Radiofluorination | [18F]Fluoride on Pyridine N-oxides | check_circle Access to radiolabeled compounds for imaging. nih.gov | Application to a wider range of pyridine precursors. nih.gov |

Elucidation of Unexplored Reaction Pathways and Byproducts

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and minimizing unwanted side reactions. For instance, in asymmetric hydrogenation processes for producing fluorinated piperidines, the formation of des-fluoro byproducts has been a significant issue. scientificupdate.com Future research should focus on elucidating the mechanisms that lead to such byproducts. This could involve detailed kinetic studies and the use of isotopic labeling to track the fate of the fluorine atom during the reaction.

Furthermore, the stereochemical outcome of many reactions producing fluorinated piperidines is not always fully predictable. While methods exist to produce all-cis products, exploring reaction conditions that favor other diastereomers would provide access to a wider range of molecular geometries for biological screening. nih.gov The investigation of reaction pathways that may lead to ring-opening or rearrangements of the piperidine (B6355638) scaffold under certain conditions is another underexplored avenue. Understanding these pathways could lead to the discovery of novel chemical transformations and the synthesis of new heterocyclic systems.

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like 3-fluoro-N,N-dimethylpiperidin-4-amine. nih.govnih.gov Density Functional Theory (DFT) calculations have been successfully used to rationalize the conformational behavior of fluorinated piperidines, revealing the interplay of electrostatic interactions, hyperconjugation, and solvation effects that determine whether the fluorine atom adopts an axial or equatorial position. nih.govresearchgate.netd-nb.info

Future research should leverage more advanced computational methods for predictive modeling. researchgate.net Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these molecules in different solvent environments and their interactions with biological macromolecules. nd.edumdpi.com This can help in understanding how the fluorine substituent influences the binding mode and affinity of the molecule to a protein target. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods could provide a highly accurate description of the electronic structure of the ligand within the protein's active site, offering insights into key interactions that drive binding and activity. mdpi.com These computational approaches can also be used to predict the pKa of the piperidine nitrogen, a critical parameter that influences a molecule's pharmacokinetic properties and its potential for off-target effects, such as hERG channel binding. scientificupdate.comnih.gov Furthermore, computational tools can aid in the rational design of new derivatives by predicting how modifications to the scaffold will affect their physicochemical and biological properties. emerginginvestigators.org

Table 2: Predictive Power of Computational Methods for Fluorinated Piperidines

| Computational Method | Predicted Property/Application | Significance in Drug Discovery |

|---|---|---|

| Density Functional Theory (DFT) | Conformational preference (axial/equatorial F), pKa, reaction mechanisms. nih.govnih.gov | Understanding 3D structure, predicting solubility and target interactions. scientificupdate.com |

| Molecular Dynamics (MD) | Binding modes, interaction with water networks, conformational flexibility in solution. nih.govmdpi.com | Rationalizing binding affinity, predicting pharmacokinetic properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Accurate ligand-protein interactions, transition state analysis of enzymatic reactions. | Designing potent and selective inhibitors, understanding mechanisms of action. |

| Chemoinformatic Tools | Drug-likeness, lead-likeness, three-dimensionality, toxicity prediction (e.g., hERG). researchgate.netnih.gov | Prioritizing compounds for synthesis and screening, reducing late-stage attrition. nih.gov |

Exploration of New Biological Targets and Mechanistic Hypotheses (In Vitro)

The unique structural and electronic properties conferred by the fluorine atom make 3-fluoro-N,N-dimethylpiperidin-4-amine an attractive scaffold for exploring new biological targets. smolecule.com While similar piperidine derivatives have shown potential antidepressant and analgesic properties, the specific targets for this compound remain largely unexplored. smolecule.com

Future in vitro studies should involve screening this compound and its derivatives against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net The modulation of piperidine nitrogen basicity by the adjacent fluorine atom can significantly impact interactions with targets like the hERG potassium ion channel, a key consideration for cardiovascular safety. scientificupdate.com A random screening of fluorinated piperidine scaffolds has already revealed recognition by the catalytic pocket of the 3CL protease of the SARS-CoV-2 coronavirus, suggesting potential antiviral applications. nih.gov

Mechanistic studies should aim to elucidate how the fluorine atom influences binding. This could involve biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding affinities and thermodynamics. X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the interactions between the fluorinated piperidine and its target protein, validating computational predictions and guiding further structure-activity relationship (SAR) studies. nih.gov

Development of Next-Generation Analytical Techniques for Tracing and Characterization

The development of advanced analytical techniques is essential for the characterization and tracing of 3-fluoro-N,N-dimethylpiperidin-4-amine and its metabolites. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational behavior of fluorinated piperidines in solution. nih.govnih.gov Future research could involve the use of more sophisticated NMR experiments, including fluorine-19 (¹⁹F) NMR, to probe the local environment of the fluorine atom and its interactions with biological macromolecules. researchgate.net

For trace analysis in complex biological matrices, highly sensitive methods are required. nist.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common technique for the determination of perfluoroalkyl substances (PFASs) and can be adapted for this compound. nih.gov The development of new derivatization strategies could enhance the detectability of the compound in gas chromatography-mass spectrometry (GC-MS) analysis. numberanalytics.com

Furthermore, emerging techniques like combustion ion chromatography (CIC) offer a way to determine the total organic fluorine content in a sample, which could be valuable for metabolic studies. nih.gov Nanotechnology-based sensors and advanced electrochemical detection methods are also emerging as highly sensitive and selective tools for fluorine detection and could be adapted for tracing fluorinated pharmaceuticals and their metabolites in biological and environmental systems. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.